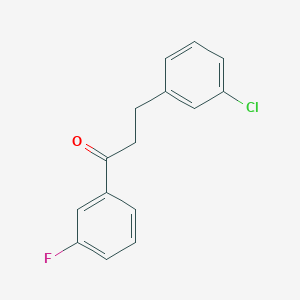

3-(3-Chlorophenyl)-3'-fluoropropiophenone

描述

Contextualization within Organic Chemistry

Propiophenones are classified as aryl ketones, featuring a phenyl ring attached to a propanone structure. manavchem.comwikipedia.org The parent compound, propiophenone (B1677668) (ethyl phenyl ketone), is a foundational molecule used as an intermediate in the synthesis of various organic compounds. manavchem.comwikipedia.org These structures are valuable in medicinal chemistry and are found in several pharmaceuticals. For instance, the antidepressant bupropion (B1668061) contains a propiophenone moiety, and other derivatives are investigated for a range of therapeutic effects, including as anxiolytics and hypnotics. manavchem.comontosight.ai

The chemical reactivity of propiophenones is centered around the carbonyl group and the adjacent alpha-carbon. These sites allow for a variety of chemical transformations, making them versatile building blocks for more complex molecules. wikipedia.orglibretexts.org

Overview of Halogenated Propiophenones in Academic Research

The introduction of halogen atoms (such as chlorine, bromine, or fluorine) onto the propiophenone scaffold significantly influences its chemical properties and reactivity. Halogenation of ketones is a fundamental reaction in organic synthesis. wikipedia.orgontosight.ai The presence of a halogen on the aromatic ring or at the alpha-position to the carbonyl group can alter the molecule's electronic properties and provide a reactive "handle" for further chemical modifications. libretexts.org

Halogenated ketones are recognized as important intermediates for several reasons:

Enhanced Reactivity : Alpha-halogenated ketones are highly reactive and are precursors to many other functional groups. wikipedia.org

Synthetic Versatility : They are used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai For example, 1-(3-chlorophenyl)propan-1-one is a known intermediate in the synthesis of the drug bupropion.

Building Blocks : Gamma-halo ketones are valuable starting materials for synthesizing biologically active compounds, such as antagonists for the melanin-concentrating hormone (MCH1) receptor and certain neurological agents. nih.gov

Research has focused on developing efficient and selective methods for the halogenation of ketones, reflecting their importance in synthetic chemistry. wikipedia.orgontosight.ai

Research Significance and Potential Academic Applications

While specific research applications for 3-(3-Chlorophenyl)-3'-fluoropropiophenone are not extensively documented in publicly available literature, its structure suggests significant potential as a specialized intermediate in academic and industrial research. The distinct halogenation pattern—a chlorine atom on one phenyl ring and a fluorine atom on the other—indicates that it is likely designed for complex, multi-step syntheses where precise control over reactivity is required.

The potential academic applications can be inferred from the known roles of its constituent parts:

Pharmaceutical Synthesis : Given that halogenated propiophenones are key intermediates for pharmaceuticals, this compound could serve as a precursor for novel drug candidates. The specific chloro- and fluoro- substitutions could be intended to modulate the biological activity or metabolic profile of a target molecule.

Organic Synthesis Intermediate : It serves as a valuable building block for creating more elaborate chemical structures. The presence of two different halogens allows for selective reactions, where one halogen can be manipulated chemically while the other remains intact, enabling the construction of complex molecular architectures.

Medicinal Chemistry Research : In drug discovery, chemists often synthesize libraries of related compounds to study structure-activity relationships (SAR). This compound is an ideal candidate for inclusion in such libraries to probe how different halogen substitutions affect a compound's interaction with biological targets.

Structure

3D Structure

属性

IUPAC Name |

3-(3-chlorophenyl)-1-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOZIRPRMFPWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644428 | |

| Record name | 3-(3-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-98-6 | |

| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Chlorophenyl 3 Fluoropropiophenone and Analogues

Established Synthetic Pathways

Traditional methods for the formation of aryl ketones remain fundamental in organic synthesis. These pathways, primarily centered around electrophilic aromatic substitution and carbon-carbon bond formation, offer robust and well-documented routes to compounds like 3-(3-Chlorophenyl)-3'-fluoropropiophenone.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis. organic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

For the synthesis of this compound, two primary Friedel-Crafts routes are conceivable:

Acylation of fluorobenzene (B45895) with 3-chlorophenylpropionyl chloride.

Acylation of chlorobenzene (B131634) with 3-fluorophenylpropionyl chloride.

The mechanism begins with the reaction between the acyl chloride and the Lewis acid to form a highly electrophilic acylium ion. libretexts.org This ion is then attacked by the electron-rich aromatic ring (e.g., fluorobenzene), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com Aromaticity is restored by the loss of a proton from the ring, yielding the final aryl ketone product. youtube.com A key advantage of Friedel-Crafts acylation is that the ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orglibretexts.org

| Lewis Acid | Typical Application | Reference |

|---|---|---|

| AlCl₃ | General purpose, highly reactive systems | masterorganicchemistry.com |

| FeCl₃ | Alternative to AlCl₃, often used with more reactive substrates | masterorganicchemistry.com |

| ZnO | Heterogeneous catalyst for greener acylation reactions | organic-chemistry.org |

| Indium Triflate | Used in ionic liquids for efficient and recyclable systems |

Electrophilic Aromatic Substitution Strategies

Friedel-Crafts acylation is a specific subset of the broader class of electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgtotal-synthesis.com The fundamental principle of SEAr is the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org In the context of synthesizing this compound, the key electrophile is the acylium ion derived from the corresponding propionyl chloride.

The regiochemical outcome of the substitution is dictated by the directing effects of the substituents already present on the aromatic ring. Halogens, such as fluorine and chlorine, are deactivating yet ortho-, para-directing. total-synthesis.com Therefore, in the acylation of fluorobenzene, the primary product would be the para-substituted ketone, 4'-fluoro-3-(3-chlorophenyl)propiophenone, with a smaller amount of the ortho-isomer. Achieving the meta-substitution pattern of the target compound through direct acylation of a monosubstituted ring is generally not feasible and requires more advanced multi-step strategies.

Reactions involving C-C Bond Formation (e.g., with C-active nucleophiles)

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis. Beyond Friedel-Crafts reactions, other C-C bond-forming strategies can be employed to construct the propiophenone (B1677668) skeleton. These methods often involve the reaction of organometallic reagents or other nucleophilic carbon species with suitable electrophiles.

One potential route involves the reaction of a Grignard reagent or an organolithium species with a nitrile. For example, 3-fluorobenzonitrile (B1294923) could be treated with 2-(3-chlorophenyl)ethylmagnesium bromide, followed by acidic hydrolysis of the resulting imine, to yield the desired ketone. This approach offers an alternative disconnection of the target molecule.

Advanced Synthetic Techniques

Modern organic synthesis has seen the development of powerful new techniques that offer greater efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition-Metal Catalyzed Reactions (e.g., Palladium-catalyzed methods)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including aryl ketones. organic-chemistry.org These methods generally offer higher regioselectivity and compatibility with a wider range of functional groups than traditional approaches like Friedel-Crafts acylation. organic-chemistry.org

Several palladium-catalyzed strategies are applicable:

Suzuki-Miyaura Coupling : This reaction typically involves the coupling of an organoboron reagent (e.g., an arylboronic acid) with an organic halide. mdpi.com For ketone synthesis, an acyl chloride can be coupled with an arylboronic acid. nih.govacs.org For instance, 3-fluorobenzoyl chloride could be coupled with (3-chlorophenyl)boronic acid in the presence of a palladium catalyst to form an intermediate benzophenone, which would then require further elaboration to the propiophenone. A more direct approach involves carbonylative Suzuki coupling, where an aryl halide, an arylboronic acid, and carbon monoxide are coupled to form the ketone directly. researchgate.net

Stille Coupling : This reaction couples an organotin compound (organostannane) with an organic electrophile, such as an acyl chloride. wikipedia.orgthermofisher.comlibretexts.org The synthesis could involve reacting 3-fluorobenzoyl chloride with a suitable (3-chlorophenyl)stannane derivative. wikipedia.orgthermofisher.com A significant advantage of Stille coupling is the stability of organostannanes and their tolerance to a wide array of functional groups. thermofisher.comorganic-chemistry.org

Acyl Anion Equivalent Coupling : Hartwig and Takemiya developed a method for coupling aryl bromides with N-tert-butylhydrazones, which serve as acyl anion equivalents. organic-chemistry.orgberkeley.edu The resulting N-tert-butyl azo compounds isomerize to hydrazones, which are then hydrolyzed to yield the desired aryl ketones. organic-chemistry.org This approach avoids the use of highly reactive organometallic reagents. organic-chemistry.org

Carbonylative C-H Activation : More recent advances include the direct carbonylative coupling of arenes. rsc.org These methods can generate ketones from two arenes and carbon monoxide, offering a highly atom-economical route. rsc.org Another innovative method is the palladium-catalyzed addition of arene C-H bonds to nitriles to form ketones after hydrolysis. acs.org

| Reaction | Coupling Partners | Key Advantage | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Acyl Chloride + Arylboronic Acid | Low toxicity of boron reagents | mdpi.comnih.gov |

| Stille Coupling | Acyl Chloride + Organostannane | High functional group tolerance | wikipedia.orgthermofisher.com |

| Hartwig-Takemiya | Aryl Bromide + Hydrazone | Avoids harsh organometallics | organic-chemistry.orgberkeley.edu |

| Carbonylative C-H Activation | Arene + Arene + CO | High atom economy | rsc.org |

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization and annulation reactions are powerful strategies for constructing cyclic and polycyclic systems. While not a direct route to an acyclic molecule like this compound, these methods are crucial for synthesizing cyclic analogues or complex molecular scaffolds that may incorporate this propiophenone moiety.

Nazarov Cyclization : This reaction is the acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The key step is a 4π-conrotatory electrocyclization of a pentadienyl cation intermediate. wikipedia.orgnumberanalytics.com This method is a cornerstone for the synthesis of five-membered rings found in many natural products. wikipedia.org

Robinson Annulation : Discovered by Robert Robinson, this reaction is a tandem Michael addition and intramolecular aldol (B89426) condensation used to form a six-membered ring (a cyclohexenone). wikipedia.orgnumberanalytics.com The process is highly effective for creating fused ring systems and has been instrumental in the synthesis of steroids and other natural products. wikipedia.orgnumberanalytics.comjove.com

These strategies highlight the versatility of ketone chemistry in building molecular complexity, providing pathways to elaborate cyclic structures that could be analogues or derivatives of the primary compound of interest.

Optimization of Reaction Conditions and Yields

The efficiency of a synthetic route is critically dependent on the optimization of reaction conditions to maximize the yield and purity of the desired product. Key parameters that are often varied include solvent, temperature, reaction time, and the choice of catalyst.

The choice of solvent can have a profound impact on reaction outcomes. For instance, in a study on a one-pot, four-component reaction, various solvents were screened, including water, acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), methanol, and ethanol (B145695). researchgate.net It was observed that while only a trace amount of product was formed at room temperature, conducting the reaction at reflux temperature significantly increased the yields, with ethanol proving to be the optimal solvent in that case. researchgate.net

Temperature is another critical factor. Many reactions exhibit a strong dependence on temperature, with higher temperatures often leading to faster reaction rates. However, elevated temperatures can also lead to the formation of undesired byproducts. The optimization of fluorination reactions, for example, has shown that increasing the reaction temperature can lead to complete conversion of the starting material and high yields of the fluorinated product. researchgate.net

The following table illustrates the effect of different solvents on the yield of a product in a given reaction, highlighting the importance of solvent selection in optimizing synthetic procedures. researchgate.net

| Entry | Solvent | Temperature | Yield (%) |

| 1 | Water | Room Temp. | Trace |

| 2 | Acetonitrile | Room Temp. | Trace |

| 3 | DMF | Room Temp. | Trace |

| 4 | THF | Room Temp. | Trace |

| 5 | Methanol | Room Temp. | Trace |

| 6 | Ethanol | Room Temp. | Trace |

| 7 | Water | Reflux | 10 |

| 8 | Acetonitrile | Reflux | 13 |

| 9 | DMF | Reflux | 30 |

| 10 | THF | Reflux | 15 |

| 11 | Methanol | Reflux | 25 |

| 12 | Ethanol | Reflux | 82 |

For the synthesis of analogues like 3'-chloropropiophenone, a method involving the chlorination of propiophenone using aluminum trichloride (B1173362) as a catalyst and 1,2-dichloroethane (B1671644) as a solvent has been reported to achieve yields of 88% to 90%. google.com This high yield is a result of careful optimization of the reaction parameters.

Purification and Isolation Techniques in Synthesis

Following a chemical reaction, the desired product must be isolated from the reaction mixture and purified. Common techniques for the purification and isolation of propiophenone derivatives include extraction, washing, distillation, and chromatography.

In the synthesis of 3'-chloropropiophenone, a typical workup procedure involves several washing steps. The crude product is first washed with hydrochloric acid and then with water. google.com This is followed by a wash with a 5% sodium carbonate solution to neutralize any remaining acid, and a final wash with water. google.com Such aqueous workups are essential for removing inorganic salts and other water-soluble impurities.

For products that are volatile and thermally stable, distillation is a powerful purification technique. In the case of 3'-chloropropiophenone, the crude product is dried and then subjected to distillation under reduced pressure to obtain the purified product. google.com For achieving very high purity (99.7%–99.9%), a further step of rectification can be employed. google.com

Chemical Reactivity and Transformation Studies of 3 3 Chlorophenyl 3 Fluoropropiophenone

Ketone Functional Group Reactions

The carbonyl group (C=O) is the most reactive site in the molecule for many transformations. pressbooks.pub Its chemistry is central to the synthesis of various derivatives. athabascau.ca

The ketone functional group in 3-(3-chlorophenyl)-3'-fluoropropiophenone is readily susceptible to reduction, yielding a secondary alcohol. This transformation is a fundamental reaction in organic synthesis. The process involves the addition of two hydrogen atoms across the carbonyl double bond. Common laboratory reagents for this purpose are metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. A subsequent protonation step, typically from the solvent, yields the final alcohol product, 1-(3-fluorophenyl)-3-(3-chlorophenyl)propan-1-ol.

Table 1: Common Reagents for Ketone Reduction This table is interactive. Click on the headers to sort.

| Reagent | Typical Conditions | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol or Ethanol (B145695), Room Temp. | 1-(3-fluorophenyl)-3-(3-chlorophenyl)propan-1-ol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | 1-(3-fluorophenyl)-3-(3-chlorophenyl)propan-1-ol |

Ketones are generally resistant to oxidation under mild conditions, a property that distinguishes them from aldehydes. fsu.edu However, under forcing conditions with strong oxidizing agents, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved. For an asymmetrical ketone like this compound, this cleavage can lead to a mixture of carboxylic acid products. For instance, cleavage on either side of the carbonyl group could potentially yield 3-chlorophenylacetic acid, 3-fluorobenzoic acid, or other related derivatives, depending on the specific reagents and reaction conditions employed. This type of oxidation is less common and requires more vigorous conditions than the oxidation of aldehydes or alcohols.

Halogen-Mediated Reactivity

The presence of chlorine and fluorine atoms on the phenyl rings significantly influences the molecule's electronic properties and reactivity. nih.gov These halogen substituents are electron-withdrawing, affecting both the aromatic rings and the ketone functional group.

The halogen atoms on the aromatic rings can potentially be replaced by other functional groups through nucleophilic aromatic substitution (SNAr). nih.gov This reaction is generally favored when strong electron-withdrawing groups are present on the aromatic ring, positioned ortho or para to the leaving group. libretexts.org

In this compound, the propiophenone (B1677668) group (-C(O)CH₂CH₂-) is a meta-director and a deactivating group for electrophilic substitution, but its electron-withdrawing nature can activate the ring towards nucleophilic attack. The fluorine atom on the 3'-fluorophenyl ring is a potential site for SNAr, as fluoride (B91410) is a competent leaving group in this type of reaction. A strong nucleophile could attack the carbon atom bearing the fluorine, leading to a substitution product. The chlorine atom, being less electronegative and on a different ring, may be less susceptible to substitution under similar conditions.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions This table is interactive. Click on the headers to sort.

| Nucleophile (Nu⁻) | Reagent Example | Potential Product (Substitution at Fluorine) |

|---|---|---|

| Hydroxide (B78521) (OH⁻) | Sodium hydroxide (NaOH) | 3-(3-Chlorophenyl)-3'-hydroxypropiophenone |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 3-(3-Chlorophenyl)-3'-methoxypropiophenone |

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the halogenated rings enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles, such as in reduction reactions.

Activation towards Nucleophilic Aromatic Substitution: As mentioned, the electron withdrawal stabilizes the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction, thereby facilitating the substitution of the halogen. libretexts.org

Influence on Acidity: The inductive effect can increase the acidity of the α-hydrogens (the CH₂ group adjacent to the carbonyl), making them more easily removed by a base to form an enolate.

Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms. nih.gov This property can influence the molecule's conformation, crystal packing, and interactions with biological targets or reaction catalysts. nih.govmst.edu

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization involves chemically modifying a compound to produce a new substance with properties that are better suited for a specific purpose, such as analysis or further synthesis. nih.gov For this compound, derivatization typically targets the ketone functional group.

For analytical purposes, especially in gas chromatography-mass spectrometry (GC-MS), derivatization can improve the volatility, thermal stability, and chromatographic behavior of the compound. nih.gov A classic derivatization reaction for ketones is the condensation with a hydrazine (B178648) derivative, such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), to form a stable, crystalline hydrazone. athabascau.ca This derivative is often brightly colored, aiding in qualitative identification. Other strategies may involve converting the ketone to an oxime or a silyl (B83357) enol ether to enhance detectability or separation efficiency. mdpi.com

Table 3: Common Derivatization Reactions for Ketones This table is interactive. Click on the headers to sort.

| Reagent | Derivative Type | Purpose |

|---|---|---|

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Hydrazone | Qualitative identification, formation of stable derivative |

| Hydroxylamine (NH₂OH) | Oxime | Synthesis, improving chromatographic properties |

| Silylating agents (e.g., TMSCl) | Silyl enol ether | Protecting group in synthesis, GC analysis |

Acylation Techniques

Acylation of this compound can theoretically occur at several positions: the α-carbon of the propiophenone backbone or on either of the two aromatic rings. The outcomes of such reactions are heavily dependent on the chosen reagents and conditions.

One potential pathway for acylation is through the formation of an enolate at the α-carbon, which can then act as a nucleophile. wikipedia.org However, the reaction of enolates with acylating agents can lead to either C-acylation or O-acylation, with the latter often being a significant competing reaction. A specific example of α-carbon acylation is formylation. The reaction of an α-substituted ketone with a Vilsmeier reagent, such as (chloromethylene)dimethylammonium chloride, followed by hydrolysis, can yield a β-keto aldehyde, effectively introducing a formyl group at the α-position. researchgate.net

Alternatively, Friedel-Crafts acylation can be employed to introduce an acyl group onto one of the aromatic rings. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves an electrophilic aromatic substitution where an acyl chloride or anhydride (B1165640) reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com However, the propiophenone moiety is a deactivating group, making further electrophilic substitution on the aromatic rings challenging. masterorganicchemistry.com The existing halogen substituents also influence the regioselectivity of the reaction. The fluorine atom on the 3'-fluorophenyl ring is an ortho-, para-director, while the chlorine on the 3-chlorophenyl ring is also ortho-, para-directing. Despite this, the strong deactivating effect of the ketone generally directs incoming electrophiles to the meta position relative to itself. Therefore, acylation would likely require forcing conditions and may result in a mixture of products with low yields. Greener, metal- and halogen-free methodologies for Friedel-Crafts acylation have also been explored, utilizing reagents like methanesulfonic anhydride to promote the reaction. researchgate.net

| Reaction Type | Acylating Agent | Catalyst/Conditions | Potential Product | Reference |

|---|---|---|---|---|

| α-Formylation | (Chloromethylene)dimethylammonium chloride | CH₂Cl₂, then aqueous NaHCO₃ | 2-(3-chlorobenzyl)-2-(3-fluorobenzoyl)acetaldehyde | researchgate.net |

| Friedel-Crafts Acylation | Acetyl Chloride | AlCl₃, heat | Mixture of ring-acylated isomers | wikipedia.orgmasterorganicchemistry.com |

Silylation Techniques

Silylation of this compound can be directed towards either the carbonyl group and its α-carbon or the aromatic C-H bonds, depending on the methodology employed. A common transformation is the formation of silyl enol ethers, which are versatile intermediates in organic synthesis. wikipedia.orgorganic-chemistry.org

The synthesis of a silyl enol ether from a ketone like this compound typically involves reacting the ketone with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base. wikipedia.org The choice of base and reaction conditions can control the regioselectivity of the enolate formation. A sterically hindered, strong base like lithium diisopropylamide (LDA) at low temperatures tends to form the kinetic silyl enol ether by deprotonating the less substituted α-carbon. Conversely, a weaker base like triethylamine (B128534) favors the formation of the more stable, thermodynamic silyl enol ether. wikipedia.org These silyl enol ethers can then be used in a variety of subsequent reactions, including Mukaiyama aldol (B89426) additions. researchgate.net

Another advanced approach is the catalytic silylation of the aromatic rings. Rhodium-catalyzed silylation of aryl C-H bonds has emerged as a powerful method for the direct functionalization of arenes. nih.gov This process can be enantioselective, providing chiral silylated products. nih.govresearchgate.net Additionally, rhodium-catalyzed silylation of aryl halides with hydrosilanes offers a route to arylsilanes. organic-chemistry.orgacs.org This suggests that the chloro-substituted phenyl ring of this compound could potentially undergo silylation at the carbon-chlorine bond.

| Silylation Method | Silylating Agent | Catalyst/Reagent | Expected Product Type | Reference |

|---|---|---|---|---|

| Silyl Enol Ether Formation (Kinetic) | Trimethylsilyl chloride (TMSCl) | Lithium diisopropylamide (LDA), -78 °C | (Z/E)-1-(3-fluorophenyl)-1-(trimethylsilyloxy)-3-(3-chlorophenyl)prop-1-ene | wikipedia.org |

| Silyl Enol Ether Formation (Thermodynamic) | Trimethylsilyl chloride (TMSCl) | Triethylamine (Et₃N) | (Z/E)-1-(3-fluorophenyl)-1-(trimethylsilyloxy)-3-(3-chlorophenyl)prop-1-ene | wikipedia.org |

| Aromatic C-H Silylation | Hydrosilane (e.g., HSiEt₃) | Rhodium complex (e.g., [Rh(cod)Cl]₂) | Ring-silylated derivative | nih.govresearchgate.net |

| Aryl Halide Silylation | Triethoxysilane | Rhodium complex (e.g., [Rh(cod)(MeCN)₂]BF₄), NEt₃ | 3-(3-(triethoxysilyl)phenyl)-3'-fluoropropiophenone | organic-chemistry.orgacs.org |

Investigating Novel Reaction Pathways

Beyond standard acylation and silylation, the structure of this compound lends itself to exploration in several novel reaction pathways, including cyclization and radical-mediated transformations.

One area of interest is the use of this propiophenone derivative in cyclization reactions to form more complex molecular architectures. For instance, the Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones via a 4π-electrocyclic ring closure. organic-chemistry.orgwikipedia.org While this compound is not a divinyl ketone, it could serve as a precursor to one through appropriate synthetic modifications. Another relevant transformation is the Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives, which leads to the formation of polysubstituted indenes. rsc.org This suggests that if an appropriate vinyl group were introduced into the structure of this compound, similar intramolecular cyclizations could be explored.

The propiophenone scaffold is also amenable to radical-mediated reactions. The α-carbon can be a site for radical generation, which can then participate in various transformations. libretexts.org For example, radical cyclization reactions are a versatile tool for constructing cyclic systems. researchgate.netresearchgate.net Additionally, the aromatic rings could be involved in radical trifunctionalization reactions, where a series of radical additions and rearrangements lead to highly functionalized products. mdpi.com

Furthermore, condensation reactions with other molecules can lead to novel heterocyclic structures. For example, the reaction of propiophenones with 2-aminothiophenols, catalyzed by a strong Brønsted acid, can result in the formation of 2-arylbenzothiazine derivatives. researchgate.net This type of reaction opens up possibilities for synthesizing new classes of compounds with potential biological activity from this compound.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can deduce the connectivity and chemical environment of individual atoms, making it indispensable for the structural verification of 3-(3-Chlorophenyl)-3'-fluoropropiophenone.

In ¹H NMR spectroscopy of this compound, the distinct chemical environments of hydrogen atoms (protons) lead to a characteristic spectrum. The aliphatic chain protons, specifically the two methylene (B1212753) groups (-CH₂-), are expected to appear as two triplets in the upfield region of the spectrum. The triplet pattern arises from the coupling between the adjacent methylene groups.

The aromatic protons on the two phenyl rings resonate in the downfield region. The 3-chlorophenyl group would exhibit a complex multiplet pattern for its four protons. Similarly, the 3-fluorophenyl group would show a distinct set of signals for its four protons, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. The specific chemical shifts and coupling constants are definitive for the substitution pattern of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aliphatic -CH₂- (adjacent to C=O) | ~3.4 - 3.6 | Triplet (t) |

| Aliphatic -CH₂- (adjacent to chlorophenyl) | ~3.1 - 3.3 | Triplet (t) |

| Aromatic (3-chlorophenyl group) | ~7.2 - 7.4 | Multiplet (m) |

| Aromatic (3-fluorophenyl group) | ~7.3 - 7.8 | Multiplet (m) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a distinct signal is expected for each unique carbon atom. The most downfield signal would correspond to the carbonyl carbon (C=O) due to its significant deshielding. The aromatic carbons would appear in the intermediate region, with those bonded to chlorine and fluorine showing characteristic shifts. The carbon atoms of the 3-fluorophenyl ring will also exhibit splitting due to coupling with the fluorine nucleus (¹JCF, ²JCF, etc.), which is a key feature for structural confirmation. The two aliphatic methylene carbons (-CH₂-) would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~195 - 200 |

| Aromatic C-F | ~160 - 165 (Doublet) |

| Aromatic C-Cl | ~134 - 136 |

| Aromatic C-H & Quaternary C | ~115 - 140 |

| Aliphatic -CH₂- (adjacent to C=O) | ~40 - 45 |

| Aliphatic -CH₂- (adjacent to chlorophenyl) | ~30 - 35 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the spectrum would show a single primary signal corresponding to the fluorine atom on the 3'-fluorophenyl ring. The precise chemical shift of this signal is highly indicative of the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the nearby aromatic protons, providing additional structural confirmation.

NMR spectroscopy is a crucial tool for investigating the three-dimensional structure and dynamic behavior of molecules in solution. auremn.org.brnih.gov For a flexible molecule like this compound, rotation around the single bonds of the propiophenone (B1677668) backbone allows it to adopt various spatial arrangements, or conformations. auremn.org.br

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. mdpi.com By observing cross-peaks between protons on the two different phenyl rings, or between the aliphatic chain protons and the aromatic protons, researchers can deduce the predominant conformation of the molecule in solution. Additionally, the measurement of coupling constants between protons on the aliphatic chain can provide insight into the preferred dihedral angles, further defining the molecule's conformational preferences. nih.gov Quantum mechanical calculations are often used alongside experimental NMR data to model the energies of different conformers and determine the most stable structures. auremn.org.brnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

HR-ESI-MS is a soft ionization technique that allows for the precise determination of a compound's molecular weight, typically with accuracy to several decimal places. For this compound, this technique would be used to determine its exact mass. The resulting data is then compared to the theoretical mass calculated from its molecular formula (C₁₅H₁₂ClFO).

A key feature in the mass spectrum of this compound would be the presence of a characteristic isotopic pattern for the molecular ion peak [M+H]⁺. Due to the natural abundance of the chlorine-37 isotope (³⁷Cl), a secondary peak (referred to as the M+2 peak) would be observed at approximately one-third the intensity of the main molecular ion peak (containing ³⁵Cl). This isotopic signature provides definitive evidence for the presence of a single chlorine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture and identifies them based on their mass spectra. Despite a thorough search of scientific literature, no specific GC-MS analysis data, such as retention times, fragmentation patterns, or mass spectra for this compound, has been published. Therefore, no detailed research findings or data tables can be presented.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS, UHPLC-Q-TOF-MS)

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) offers high-resolution separation and accurate mass measurements, making it invaluable for identifying and quantifying compounds in complex matrices. A review of available research indicates that no studies employing these specific techniques for the characterization of this compound have been made public. As a result, there are no research findings, such as retention times, precursor/product ion data, or accurate mass measurements, to report for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly Infrared (IR) Spectroscopy, are fundamental for identifying the functional groups within a molecule based on the absorption of infrared radiation.

Infrared (IR) Spectroscopy (e.g., ATR-IR)

Infrared (IR) spectroscopy is a standard method for the structural characterization of organic compounds. The technique can identify characteristic bonds, such as carbonyl (C=O), carbon-halogen (C-Cl), and carbon-fluorine (C-F) stretches, which would be expected in the structure of this compound. However, no published IR spectra or data tables detailing the specific vibrational frequencies for this compound are available in the researched literature.

Chromatographic Separation and Analysis

Chromatographic techniques are central to separating components from a mixture for subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of organic molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. A successful HPLC method would require optimization of the mobile phase, stationary phase, and detector settings. No specific HPLC methods, validation data, or chromatograms for the analysis of this compound have been reported in the scientific literature reviewed.

Gas Chromatography (GC)

Gas Chromatography (GC) is the premier technique for separating and analyzing volatile chemical compounds. A typical GC analysis would provide a retention time specific to the compound under defined conditions (e.g., column type, temperature program, carrier gas flow rate). The search for research dedicated to the GC analysis of this compound did not yield any specific methods or findings.

Computational and Theoretical Investigations of 3 3 Chlorophenyl 3 Fluoropropiophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are crucial for understanding electronic structure and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. aps.org It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 3-(3-Chlorophenyl)-3'-fluoropropiophenone. DFT studies can determine the optimized molecular geometry and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For similar aromatic ketones, DFT calculations are often performed using basis sets like B3LYP/6-311++G(d,p) to obtain reliable results. researchgate.netresearchgate.net

Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net In this compound, the electronegative oxygen, fluorine, and chlorine atoms are expected to be regions of negative potential, while hydrogen atoms are typically regions of positive potential.

Table 1: Calculated Electronic Properties of Propiophenone (B1677668) Derivatives using DFT This table presents typical data obtained from DFT studies on related compounds to illustrate the expected values for this compound.

| Parameter | Description | Typical Value |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.5 to -7.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.5 to 5.5 eV |

| Dipole Moment | Measure of the net molecular polarity | 2.5 to 4.0 Debye |

DFT is also a powerful tool for elucidating reaction pathways and identifying transition states. By mapping the potential energy surface of a chemical reaction, researchers can calculate the activation energies required for the reaction to proceed. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—which is characterized as a first-order saddle point on the potential energy surface. researchgate.net

For a molecule like this compound, DFT could be used to model various reactions, such as its synthesis, degradation, or metabolic pathways. For instance, the mechanism of its formation via a Friedel-Crafts acylation or a related coupling reaction could be computationally explored to understand the energetics and feasibility of different synthetic routes.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic properties, molecular modeling and dynamics simulations provide insights into the physical movements and conformational flexibility of molecules.

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. The propiophenone backbone of this compound has several rotatable single bonds, leading to a variety of possible shapes. The relative energies of these conformers can be calculated using computational methods to determine the lowest-energy, and thus most populated, conformation in the gas phase or in solution. nih.gov

Table 2: Hypothetical Relative Energies of Conformers Illustrative data showing how conformational analysis can distinguish between different spatial arrangements.

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Note |

| 1 (Global Minimum) | ~120° | 0.00 | Most stable conformation |

| 2 | ~0° | +2.5 | Eclipsed interaction, less stable |

| 3 | ~180° | +1.8 | Sterically hindered, less stable |

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com An MD simulation can reveal how this compound behaves in a specific environment, such as in water or bound to a biological target like a protein. These simulations provide a dynamic picture of molecular interactions, flexibility, and stability. researchgate.net

In a mechanistic context, MD simulations can be used to study how the compound binds to an enzyme's active site. By simulating the docked complex, researchers can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and calculate the binding free energy, offering predictions of its potential as an inhibitor or ligand. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.net

To build a QSAR model for a series of propiophenone derivatives including this compound, one would first need experimental data on their biological activity (e.g., IC₅₀ values). Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors fall into several categories:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Describing atomic connectivity and branching.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create an equation that correlates a selection of these descriptors with the observed activity. semanticscholar.org A robust QSAR model, validated through internal and external testing, can guide the design of new analogues with potentially improved activity. researchgate.net

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Specific Descriptor Example | Information Provided |

| Electronic | Dipole Moment | Polarity and electrostatic interactions |

| Hydrophobic | ALogP | Lipophilicity and membrane permeability |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological | Wiener Index | Molecular branching and compactness |

Correlation of Structural Features with Observed Activities

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. For this compound, computational methods can elucidate how specific structural motifs contribute to its observed activities. Key structural features of this compound include the propiophenone backbone, the 3-chlorophenyl group, and the 3'-fluorophenyl moiety.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netmaterialsciencejournal.org DFT calculations can provide valuable information about the geometry, electronic distribution, and reactivity of this compound. For instance, the optimized molecular geometry can reveal bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and how it might interact with a biological target.

The presence and position of the chloro and fluoro substituents on the phenyl rings are of particular interest. Halogen atoms can influence a molecule's properties in several ways:

Electronic Effects : Both chlorine and fluorine are electronegative atoms that can alter the electron density distribution across the molecule. This can affect the molecule's polarity, dipole moment, and its ability to participate in electrostatic interactions with a receptor.

Lipophilicity : Halogenation generally increases the lipophilicity of a compound, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool that visualizes the electrostatic potential on the surface of a molecule. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack and are often involved in hydrogen bonding, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potentials around the carbonyl oxygen and the halogen atoms, highlighting these as potential sites for interaction with biological macromolecules.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in determining a molecule's reactivity. The energy gap between HOMO and LUMO can provide insights into the chemical stability and reactivity of the compound. A smaller energy gap suggests that the molecule is more reactive. Computational studies on related chalcone (B49325) structures have utilized HOMO-LUMO analysis to understand their electronic properties and reactivity. researchgate.net

The following table summarizes the key structural features of this compound and their potential influence on its activity, as can be investigated through computational methods.

| Structural Feature | Potential Influence on Activity | Computational Investigation Method |

| Propiophenone Backbone | Provides the core scaffold for interaction with biological targets. The carbonyl group can act as a hydrogen bond acceptor. | DFT for geometry optimization, MEP mapping to identify interaction sites. |

| 3-Chlorophenyl Group | The chloro substituent affects the electronic properties and lipophilicity of the phenyl ring. Its position influences the overall shape and potential for steric hindrance. | DFT for electronic structure analysis, QSAR to correlate lipophilicity with activity. |

| 3'-Fluorophenyl Group | The fluoro substituent, being highly electronegative, significantly alters the local electronic environment. It can also participate in hydrogen bonding. | MEP mapping to visualize electrostatic potential, analysis of non-covalent interactions. |

Predictive Modeling for Analogues

Building upon the understanding of structure-activity relationships, predictive modeling aims to design new molecules with improved properties. Quantitative Structure-Activity Relationship (QSAR) is a prominent computational technique used for this purpose. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for building predictive models. mdpi.com

In a typical 3D-QSAR study for analogues of this compound, a series of structurally related compounds with known biological activities would be analyzed. The process generally involves the following steps:

Alignment : The molecules in the dataset are aligned based on a common structural feature, such as the propiophenone core.

Calculation of Molecular Fields : For each molecule, steric and electrostatic fields are calculated at various grid points surrounding the molecule.

Correlation with Activity : Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the variations in the molecular fields with the observed biological activities.

The results of a CoMFA or CoMSIA study are often visualized as contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity. For example, a contour map might indicate that a bulky substituent at a particular position on one of the phenyl rings would be beneficial for activity, while an electron-withdrawing group at another position might be detrimental. This information provides a rational basis for the design of new analogues. For instance, studies on aryloxypropanolamine agonists have successfully used 3D-QSAR to design new compounds with promising activity. mdpi.com

Molecular docking is another powerful predictive modeling technique that simulates the binding of a ligand (in this case, an analogue of this compound) to the active site of a target protein. frontiersin.org This method can predict the preferred binding orientation and affinity of the ligand. By understanding the key interactions between the ligand and the protein, researchers can design modifications to the ligand that enhance these interactions and, consequently, its biological activity. For example, if docking studies reveal a hydrogen bond between the carbonyl oxygen of the propiophenone and an amino acid residue in the active site, analogues could be designed to strengthen this interaction.

The table below outlines how predictive modeling techniques can be applied to design analogues of this compound.

| Predictive Modeling Technique | Application for Analogue Design | Expected Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | To build a predictive model based on a series of active analogues. | Contour maps indicating favorable and unfavorable regions for steric and electrostatic modifications, guiding the design of more potent compounds. |

| Molecular Docking | To simulate the binding of analogues to a specific biological target. | Prediction of binding modes and affinities, identification of key intermolecular interactions to be optimized in new designs. |

| Pharmacophore Modeling | To identify the essential 3D arrangement of chemical features required for biological activity. | A 3D model that can be used to screen virtual libraries of compounds to identify novel scaffolds or to guide the modification of existing ones. |

Through the synergistic application of these computational and theoretical approaches, a deeper understanding of the chemical and biological properties of this compound can be achieved, paving the way for the rational design of novel and more effective therapeutic agents.

Metabolic Research Pathways of 3 3 Chlorophenyl 3 Fluoropropiophenone

Identification of Metabolites in Research Systems

There is no publicly available research that has identified the metabolites of 3-(3-Chlorophenyl)-3'-fluoropropiophenone in any research system, including in vitro or in vivo models.

Proposed Metabolic Transformation Pathways

Due to the absence of experimental data, there are no scientifically proposed metabolic transformation pathways for this compound.

Oxidative Biotransformations

Specific oxidative biotransformations for this compound have not been documented in the scientific literature.

Conjugation Reactions (e.g., Glucuronidation)

There is no available information on the conjugation reactions, such as glucuronidation, that this compound may undergo.

Enzymatic Systems Involved in Metabolism

The specific enzymatic systems, such as cytochrome P450 isozymes, that may be involved in the metabolism of this compound have not been investigated.

Metabolic Stability and Degradation Studies

There are no published studies on the metabolic stability or degradation of this compound.

常见问题

Q. What are the established synthetic routes for 3-(3-Chlorophenyl)-3'-fluoropropiophenone, and how do substituents influence reaction efficiency?

The synthesis typically involves Friedel-Crafts acylation or ketone functionalization. For example, trifluoromethyl and chlorophenyl groups can be introduced via halogenated aryl precursors. The presence of electron-withdrawing groups (e.g., -Cl, -F) may slow nucleophilic substitution but enhance electrophilic aromatic substitution due to meta-directing effects. Optimization often requires adjusting catalysts (e.g., Lewis acids like AlCl₃) and solvent polarity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for identifying fluorine and chlorine environments. For instance, the trifluoromethyl group (-CF₃) shows distinct signals near -60 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHClFO has a molecular ion at m/z 222.56) .

- X-ray Crystallography : Resolves steric effects from the chlorophenyl and fluorophenyl groups .

Q. What are the key physicochemical properties impacting experimental design?

Advanced Research Questions

Q. How can conflicting biological activity data for fluorinated propiophenones be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Strategies include:

- Purity Verification : Use HPLC (>95% purity) and elemental analysis .

- Dose-Response Studies : Establish EC/IC curves across multiple models (e.g., bacterial vs. mammalian assays) .

- Metabolite Screening : LC-MS/MS to identify degradation products interfering with activity .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Q. How does the chlorophenyl moiety influence toxicity profiles compared to other halogenated analogs?

Comparative studies using in vitro models (e.g., hepatocyte viability assays) show that 3-chlorophenyl derivatives exhibit higher oxidative stress than fluoro analogs. This aligns with chlorophenols’ propensity to generate reactive oxygen species (ROS) via cytochrome P450 metabolism . Advanced models (e.g., zebrafish embryos) can validate these mechanisms while controlling for bioaccumulation .

Methodological Guidance

7. Designing experiments to study structure-activity relationships (SAR) in fluorinated propiophenones:

- Variable Substituents : Synthesize analogs with -Br, -CH₃, or -OCH₃ at the 3-position to compare electronic effects.

- Biological Assays : Pair enzymatic inhibition (e.g., kinase assays) with cellular apoptosis readouts (Annexin V/PI staining).

- Statistical Analysis : Use multivariate regression to correlate substituent Hammett constants () with activity .

8. Addressing reproducibility challenges in scaled-up synthesis:

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track acylation intermediates.

- Quality-by-Design (QbD) : Define critical parameters (e.g., temperature, stirring rate) using factorial design experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。